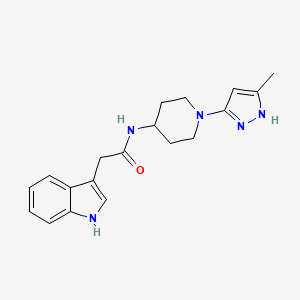

2-(1H-吲哚-3-基)-N-(1-(5-甲基-1H-吡唑-3-基)哌啶-4-基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(1H-indol-3-yl)-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound, also known as IND-4, is a novel small molecule that has shown promising results in preclinical studies.

科学研究应用

Medicinal Chemistry and Drug Development

Overview:2-(1H-indol-3-yl)-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]acetamide: (let’s call it “Compound X” for brevity) serves as an ideal precursor for synthesizing bioactive molecules. Its derivatives play a crucial role in constructing biologically relevant structures.

Applications:- Anti-Inflammatory Agents : Research indicates that Compound X exhibits anti-inflammatory properties. It has been evaluated in animal models, where it significantly reduced paw volume, inflammation, and pannus formation in arthritic rats .

- α-Glucosidase Inhibition : Compound X derivatives were evaluated as non-competitive α-glucosidase inhibitors. Some derivatives showed better inhibitory activity than the reference drug acarbose, with one specific compound (e.g., Compound 35) being particularly potent .

- Supporting Drug Scaffold Development : Researchers are exploring Compound X as a scaffold for assembling novel pharmaceutical compounds. Its inherent chemical features make it promising for further development in drug design .

Organic Synthesis and Multicomponent Reactions (MCRs)

Overview: Multicomponent reactions (MCRs) provide access to complex molecules from simple starting materials. Compound X and its derivatives have found applications in sustainable MCRs.

Applications:- MCRs for Complex Molecule Synthesis : Researchers have utilized Compound X in sustainable multicomponent reactions. These reactions allow efficient access to intricate structures, making them valuable for synthetic chemistry .

Indole-1,2,4-Oxidizable Derivatives

Overview: Indole-1,2,4-oxidizable derivatives represent a class of compounds with diverse biological activities.

Applications:- α-Glucosidase Inhibition : As mentioned earlier, Compound X derivatives were evaluated for α-glucosidase inhibition. This highlights their potential as therapeutic agents for managing conditions related to glucose metabolism .

- Anti-Inflammatory and Antibacterial Properties : Some indole-1,2,4-oxidizable derivatives have been reported as potential anti-inflammatory and antibacterial agents. Further exploration of this class may reveal additional applications .

作用机制

Target of Action

Similar compounds have been reported to inhibit α-glucosidase , a key enzyme in carbohydrate digestion .

Mode of Action

Similar compounds have been found to exhibit non-competitive inhibition on α-glucosidase . This suggests that the compound might bind to a site other than the active site of the enzyme, altering the enzyme’s shape and reducing its activity .

Biochemical Pathways

Α-glucosidase inhibitors, like similar compounds, can affect carbohydrate digestion, leading to a decrease in postprandial blood glucose levels . This could potentially impact the pathways related to glucose metabolism and insulin signaling .

Result of Action

Similar compounds have been reported to show inhibitory activity against α-glucosidase . This could potentially lead to a decrease in the breakdown of oligosaccharides and disaccharides to α-glucose, thereby reducing postprandial blood glucose levels .

属性

IUPAC Name |

2-(1H-indol-3-yl)-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N5O/c1-13-10-18(23-22-13)24-8-6-15(7-9-24)21-19(25)11-14-12-20-17-5-3-2-4-16(14)17/h2-5,10,12,15,20H,6-9,11H2,1H3,(H,21,25)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWZGZDVMEQNBGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)N2CCC(CC2)NC(=O)CC3=CNC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1H-indol-3-yl)-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloro-N-[2-(3-methoxyphenyl)ethyl]-N-(oxolan-3-yl)acetamide](/img/structure/B2502116.png)

![6-(5-Chloro-2-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2502118.png)

![3-cyclopropyl-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2502120.png)

![4-[(E)-2-(4-Bromophenyl)ethenyl]sulfonyl-3-(1H-1,2,4-triazol-5-yl)morpholine](/img/structure/B2502122.png)

![1H-Thieno[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B2502126.png)

![7-[(2,4-Dichlorophenyl)methyl]-1,3-dimethyl-8-(morpholin-4-ylmethyl)purine-2,6-dione](/img/structure/B2502127.png)

![5-Sulfanyl-4-[2-(trifluoromethyl)phenyl]-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2(7),5-trien-3-one](/img/structure/B2502134.png)